Physical and chemical properties of 3-(p-Tolyl)propan-1-amine acetic acid salt
Physical and chemical properties of 3-(p-Tolyl)propan-1-amine acetic acid salt
This technical guide provides an in-depth analysis of 3-(p-Tolyl)propan-1-amine acetic acid salt , a specialized intermediate used in organic synthesis and medicinal chemistry.[1]
While the free base (CAS 54930-39-1) is a documented building block, the acetic acid salt form is often generated in situ or isolated to improve handling properties, solubility profiles, or reaction selectivity (e.g., in reductive aminations).[1] This guide synthesizes empirical data with chemical principles to characterize this specific salt form.
[1]
Chemical Identity & Structure
This compound is the acetate salt of a primary arylalkyl amine.[1] It consists of a 3-(4-methylphenyl)propylammonium cation and an acetate anion, typically in a 1:1 stoichiometric ratio.[1]
| Attribute | Details |
| Systematic Name | 3-(4-Methylphenyl)propan-1-aminium acetate |
| Synonyms | 3-(p-Tolyl)propylamine acetate; 4-Methylbenzenepropanamine acetate |
| Parent Amine CAS | 54930-39-1 (Free Base) |
| Salt CAS | Not explicitly indexed; refer to parent CAS + "Acetate" |
| Molecular Formula | |
| Molecular Weight | 209.29 g/mol (149.24 Free Base + 60.05 AcOH) |
| SMILES | CC1=CC=C(CCCN)C=C1.CC(=O)O |
Structural Visualization
The following diagram illustrates the dissociation equilibrium and the ionic interaction between the propylammonium tail and the acetate counterion.[1]
Figure 1: Ionic dissociation of the acetate salt in solution.
Physical Properties
The acetate salt modifies the physical behavior of the lipophilic free base amine, generally increasing water solubility while maintaining solubility in polar organic solvents.[1]
Appearance & State[3]
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Free Base: Colorless to pale yellow liquid.[1]
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Acetate Salt: Typically a viscous oil or low-melting waxy solid at room temperature.[1]
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Expert Insight: Unlike hydrochloride salts, which often form high-melting crystal lattices, the delocalized charge and flexibility of the acetate anion often disrupt crystal packing, leading to lower melting points or hygroscopic oils.[1]
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Solubility Profile
The acetate salt exhibits a distinct "amphiphilic" solubility profile due to the lipophilic tolyl-propyl chain and the ionic headgroup.[1]
| Solvent | Solubility Prediction | Mechanism |
| Water | High (>50 mg/mL) | Ionic dissociation; Acetate is highly hydrophilic.[1] |
| Methanol/Ethanol | Very High | Solvation of both the organic tail and ionic pair.[1] |
| Dichloromethane (DCM) | Moderate to High | Acetate salts are often "soft" enough to dissolve in chlorinated solvents (unlike HCl salts).[1] |
| Diethyl Ether/Hexane | Low / Insoluble | The ionic character prevents dissolution in non-polar media.[1] |
Hygroscopicity
High Risk: Primary amine acetates are frequently hygroscopic.[1] They may absorb atmospheric moisture to form a deliquescent oil.[1]
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Protocol: Store under inert gas (Nitrogen/Argon) in a desiccator.
Chemical Properties & Reactivity[1][4]
Acidity and pKa[1]
-
Amine pKa (Conjugate Acid): ~10.5 (Typical for primary alkyl amines).[1]
-
Acetic Acid pKa: 4.76.[1]
-
Buffering Capacity: In solution, this salt acts as a buffer system.[1] It is less acidic than the hydrochloride salt, making it ideal for acid-sensitive substrates.[1]
Stability[5]
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Thermal: Acetate salts can dissociate upon heating.[1] Sublimation of acetic acid or formation of the acetamide (impurity) can occur at high temperatures (>120°C).[1]
-
Reaction:
[1]
-
-
Oxidation: The benzylic methyl group (p-tolyl) is susceptible to oxidation under harsh conditions (e.g., KMnO4), but stable under standard storage.[1]
Synthesis & Preparation Protocol
Researchers often prepare this salt in situ or isolate it to purify the amine from non-basic impurities.[1]
Method: Controlled Neutralization
This protocol ensures a 1:1 stoichiometry to avoid excess acetic acid, which can complicate downstream workups.[1]
Reagents:
-
3-(p-Tolyl)propan-1-amine (Free Base)[1]
-
Glacial Acetic Acid (High Purity)[1]
-
Solvent: Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the free base amine in 20 mL of anhydrous Et2O (or MTBE). Cool to 0°C.[1][2]
-
Acid Addition: Add 10 mmol (1.0 equiv) of Glacial Acetic Acid dropwise.
-
Observation: A precipitate or a separate oily phase will form immediately.[1]
-
-
Crystallization/Separation:
-
Validation: Verify the absence of excess acetic acid via
H NMR (Acetate singlet at ppm, integral should match the tolyl methyl group 3:3).[1]
Figure 2: Preparation workflow for the acetate salt.
Applications in Drug Development
The acetate salt is preferred over the free base or HCl salt in specific contexts:
-
Reductive Amination:
-
Peptide Coupling/Amide Synthesis:
-
Purification Intermediate:
-
During Prep-HPLC, using an Ammonium Acetate buffer often yields the product as an acetate salt upon lyophilization.[1]
-
Analytical Characterization (Expected Data)
| Method | Expected Signals (Solvent: |
| IR Spectroscopy | ~2800-3200 cm⁻¹: Broad Ammonium N-H stretch.~1550-1600 cm⁻¹: Carboxylate ( |
Safety & Handling (SDS Highlights)
Based on the properties of the parent amine and acetic acid.[1]
-
GHS Classification:
-
Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust/mist.[1][4]
-
Storage: Hygroscopic. Store tightly sealed at room temperature or 4°C.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12564270, 3-(4-Methylphenyl)propan-1-amine.[1] Retrieved from [Link][1]
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Google Patents. Process for the synthesis of lactams (WO2020094403A1).[1] (Demonstrates the use of p-tolyl-propyl intermediates). Retrieved from
